molecular formula C22H15ClN2 B1456656 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine CAS No. 919301-53-4

4-(4-Chlorophenyl)-2,6-diphenylpyrimidine

Cat. No. B1456656
M. Wt: 342.8 g/mol
InChI Key: AJSOWJLBAVMDJX-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure.



Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms.



Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It could involve looking at reaction rates, equilibrium constants, and the conditions under which reactions occur.



Physical And Chemical Properties Analysis

This involves studying properties like the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Chemical Transformations and Synthesis

4-(4-Chlorophenyl)-2,6-diphenylpyrimidine has been extensively studied in the field of organic chemistry, particularly in chemical transformations and synthesis processes. For instance, it was involved in the synthesis of 4-(4-Aminophenyl)-2,6-diphenylpyrimidine through the reaction with benzamidine, leading to further transformations and the creation of novel compounds like N-(2,4-dinitrophenyl) and N-acyl derivatives, as well as substituted quinazolines (Harutyunyan et al., 2020). These synthesized compounds have potential applications in various fields, including pharmaceuticals.

Antimicrobial Activities

Another significant application is in the development of antimicrobial agents. Research has shown that derivatives of this compound, such as those in the pyrimidine-selenone class, demonstrate strong antimicrobial properties. The introduction of different substituents like chlorine and methyl groups into the pyrimidine structure has been observed to enhance its biological activity. This suggests potential for the development of new antimicrobial drugs (Korona-Głowniak et al., 2021).

Synthesis of Pyrimidines and Their Derivatives

The compound is also crucial in synthesizing various pyrimidines and their derivatives. These synthesized pyrimidines have been explored for their potential biological activities, such as antiviral, antitubercular, and antibacterial properties. For example, some novel derivatives synthesized using 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine showed promising activity against different microorganisms (Siddiqui et al., 2007).

Pharmaceutical Research

In pharmaceutical research, derivatives of 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine have been explored for their potential in drug development. For instance, studies have been conducted on compounds with hydroxypyrimidine fragments for their pronounced biological activity, leading to the synthesis of new compounds with anti-inflammatory action. This highlights the potential for developing new medicinal formulations based on this compound (Kuvaeva et al., 2022).

Safety And Hazards

This involves understanding the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often a good source of this information.


Future Directions

This could involve looking at current research to see what questions are still unanswered about the compound. It could also involve proposing new experiments or studies to learn more about the compound.


For a specific compound like “4-(4-Chlorophenyl)-2,6-diphenylpyrimidine”, you would need to look up these details in scientific literature or databases. Please note that not all compounds will have all this information available, especially if they are not widely studied. If you have access to scientific databases or a library, they may be able to help you find more information. If you’re doing this for a class or a job, you might also want to ask your teacher or supervisor for guidance. They may be able to provide additional resources or suggest specific papers or books to read.


properties

IUPAC Name

4-(4-chlorophenyl)-2,6-diphenylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15ClN2/c23-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)24-22(25-21)18-9-5-2-6-10-18/h1-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSOWJLBAVMDJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60844008
Record name 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60844008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2,6-diphenylpyrimidine

CAS RN

919301-53-4
Record name 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60844008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
KS Vadagaonkar, HP Kalmode, S Prakash… - New Journal of …, 2015 - pubs.rsc.org
An economical and green synthesis of partly and fully substituted pyrimidines is described using α,β-unsaturated ketones and benzamidine hydrochloride using greener and recyclable …
Number of citations: 61 pubs.rsc.org
CK Chan, YH Chung, CC Wang - RSC advances, 2022 - pubs.rsc.org
An efficient and general protocol for the synthesis of functionalized 2,4,6-triaryl pyridines and pyrimidines was developed from commercially available aromatic ketones, aldehydes and …
Number of citations: 4 pubs.rsc.org
R De, U Sengupta, A Savarimuthu, S Misra… - New Journal of …, 2022 - pubs.rsc.org
A straightforward, efficient yet effortless approach for the synthesis of structurally important triarylated pyrimidine derivatives has been successfully developed using secondary propargyl …
Number of citations: 4 pubs.rsc.org
AC Götzinger, FA Theßeling, C Hoppe… - The Journal of …, 2016 - ACS Publications
Consecutive four-component coupling–coupling–cyclocondensation syntheses of pyrazoles and pyrimidines were developed by taking advantage of the provisional, sequentially Pd-…
Number of citations: 57 pubs.acs.org
D Liu, W Guo, W Wu, H Jiang - The Journal of Organic Chemistry, 2017 - ACS Publications
A base-mediated three-component tandem reaction for the synthesis of multisubstituted pyrimidines from amidines, aryl alkynes, and aldehydes in a one-pot manner has been …
Number of citations: 26 pubs.acs.org
N Deibl - 2017 - epub.uni-bayreuth.de
1 Zusammenfassung Inhalt der vorliegenden Arbeit sind nachhaltige, katalytische Synthesemethoden wichtiger Verbindungsklassen ausgehend von Alkoholen als nachhaltige …
Number of citations: 7 epub.uni-bayreuth.de

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